molecular formula C17H16N4OS B2679823 2-[2-(1H-indol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 153595-90-5

2-[2-(1H-indol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide

Cat. No. B2679823
CAS RN: 153595-90-5
M. Wt: 324.4
InChI Key: DSQZTVDZCIDKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[2-(1H-indol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide” is a derivative of indole . Indole derivatives are known for their wide range of biological activities, which include roles in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-[2-(1H-indol-3-yl)Acetyl]Arylsulfonohydrazides was initiated by esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This was then reacted with hydrazine hydrate in methanol to achieve 2-(1H-indol-3-yl)acetohydrazide. The corresponding hydrazide was reacted with a variety of arylsulfonyl chlorides in sodium carbonate solution to afford N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides .

Scientific Research Applications

Synthesis and Biological Screening

The synthesis of derivatives of "2-[2-(1H-indol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide" has been a subject of interest due to their potential antibacterial and antifungal activities. A study by Siddiqui and Alam (2016) reported the synthesis of new derivatives that were evaluated for their antibacterial and antifungal activity. These compounds showed significant inhibition against various strains such as S. aureus and E. coli, suggesting their potential as antimicrobial agents (Siddiqui & Alam, 2016).

Anticonvulsant and Toxicity Evaluation

Another critical area of application is the evaluation of anticonvulsant activities. Siddiqui, Alam, and Ahsan (2008) synthesized a series of derivatives to assess their anticonvulsant potential and toxicity. Their findings revealed that some compounds demonstrated comparable anticonvulsant activity to standard drugs, highlighting their potential in epilepsy treatment (Siddiqui, Alam, & Ahsan, 2008).

Photochromic Properties

The photochromic behavior of indole thiosemicarbazide derivatives, including compounds similar to "this compound," has been investigated for applications in materials science. Che et al. (2019) explored the reversible photochromic properties of these compounds in various states, such as amorphous powder, solution, and nanofiber, offering insights into their potential for developing photoresponsive materials (Che et al., 2019).

properties

IUPAC Name

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-16(10-12-11-18-15-9-5-4-8-14(12)15)20-21-17(23)19-13-6-2-1-3-7-13/h1-9,11,18H,10H2,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQZTVDZCIDKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By substituting 1.5 g of phenylisothiocyanate for the 4-methoxyphenylisothiocyanate and 2 g of 2-(indol-3-yl)acetic acid hydrazide for the thien-2-carboxyhydrazide in the method of Example 97, 2.5 g of the title compound is obtained as an off-white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
[Compound]
Name
thien-2-carboxyhydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.